3-(alpha-Benzylphenethyl)sydnone imine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride is a compound belonging to the class of sydnone imines, which are mesoionic heterocycles possessing a 1,2,3-oxadiazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride typically involves the reaction of a primary amine with an aldehyde or ketone, followed by the formation of the sydnone imine structure. The reaction conditions often include the use of an acid catalyst to speed up the condensation reaction, which liberates water as a byproduct .
Industrial Production Methods
Industrial production methods for sydnone imines, including this compound, may involve mechanochemical approaches such as ball-milling. This method is efficient, time-saving, and reduces the use of organic solvents, making it a more sustainable option .
Analyse Chemischer Reaktionen
Types of Reactions
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted sydnone imines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(alpha-Benzylphenethyl)sydnone imine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride involves its ability to act as a nitric oxide donor. The compound releases nitric oxide, which can interact with various molecular targets and pathways, including the activation of guanylate cyclase and the modulation of cyclic GMP levels. These interactions can lead to various physiological effects, such as vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride include:
Feprosidnine: A stimulant drug with a sydnone imine structure.
Mesocarb: Another stimulant with a similar chemical structure.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and its unique combination of biological activities. While feprosidnine and mesocarb are primarily known for their stimulant effects, this compound has broader applications, including its use as a plant growth regulator and nitric oxide donor .
Eigenschaften
CAS-Nummer |
35819-56-8 |
---|---|
Molekularformel |
C17H18ClN3O |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
3-(1,3-diphenylpropan-2-yl)oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C17H18N3O.ClH/c18-17-13-20(19-21-17)16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,13,16H,11-12,18H2;1H/q+1;/p-1 |
InChI-Schlüssel |
WAIDMTXGLYZKDR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)[N+]3=NOC(=C3)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.